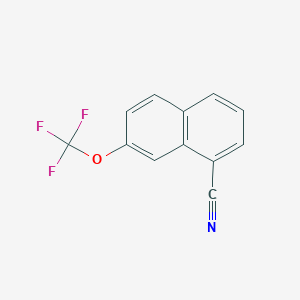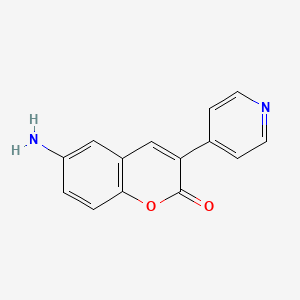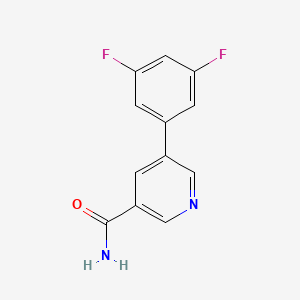![molecular formula C15H10N2O B11873268 Isoindolo[2,1-a]quinazolin-11(5H)-one CAS No. 124016-50-8](/img/structure/B11873268.png)
Isoindolo[2,1-a]quinazolin-11(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindolo[2,1-a]quinazolin-11(5H)-one is a fused heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a bicyclic structure that combines an isoindole and a quinazoline moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoindolo[2,1-a]quinazolin-11(5H)-one typically involves multi-step procedures that include cyclization reactions. One common method involves the reaction of 2-bromoanilines with 2-bromobenzyl amines in the presence of a palladium catalyst. This palladium-catalyzed dicarbonylative synthesis proceeds with high selectivity, incorporating two molecules of carbon monoxide into the substrates .
Another approach involves the Lewis-acid mediated reaction of enamides with N-aryl compounds. This method yields the desired fused heterocyclic isoindolinones with high diastereoselectivity and efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests their potential adaptation for large-scale production. The use of palladium catalysts and Lewis acids in these reactions indicates the feasibility of industrial synthesis under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Isoindolo[2,1-a]quinazolin-11(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindoloquinazoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Isoindolo[2,1-a]quinazolin-11(5H)-one has found applications in several scientific research areas:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of isoindolo[2,1-a]quinazolin-11(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Isoindolo[2,1-a]quinazolin-11(5H)-one can be compared with other similar compounds, such as:
Isoindolo[1,2-b]quinazolin-10(12H)-one: This compound shares a similar fused heterocyclic structure but differs in the position of the nitrogen atoms and the overall ring system.
Dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds are reduced forms of isoindoloquinazolines and exhibit different chemical and biological properties.
Eigenschaften
CAS-Nummer |
124016-50-8 |
|---|---|
Molekularformel |
C15H10N2O |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5H-isoindolo[2,3-a]quinazolin-11-one |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17(14)15/h1-8H,9H2 |
InChI-Schlüssel |
DOTMQNIYVDLRNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N3C(=N1)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)





![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)


